

Mitigating burn-in degradation in ITIC-4F solar cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ITIC-4F**

Cat. No.: **B12433060**

[Get Quote](#)

Technical Support Center: ITIC-4F Solar Cells

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with **ITIC-4F** based organic solar cells. The information provided is intended to help mitigate common issues, particularly burn-in degradation, encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the fabrication and testing of **ITIC-4F** solar cells.

Issue 1: Rapid initial drop in Power Conversion Efficiency (PCE), primarily in Fill Factor (FF) and Short-Circuit Current (Jsc), within the first few hours of light soaking.

Possible Cause	Recommended Action
Photochemical degradation of ITIC-4F at the ZnO interface: The ZnO electron transport layer (ETL) can be photocatalytically active, especially under UV light, generating hydroxyl radicals that attack the ITIC-4F molecule. [1] [2] This disrupts the conjugated structure, leading to poor electron transport. [1]	<ul style="list-style-type: none">- Use a UV filter: When testing, use a UV cut-off filter to minimize the high-energy photons reaching the device.- Optimize the ETL: Consider replacing ZnO with a more photochemically inert ETL such as SnO₂ or using a surface treatment on the ZnO to passivate surface defects.[3]- Introduce an interlayer: A thin layer of a material like vitamin C between the ZnO and the active layer can act as an antioxidant and suppress the photocatalytic effect of ZnO.
Morphological Instability: The initial "burn-in" can be associated with light-induced morphological changes in the active layer, leading to the formation of charge traps.	<ul style="list-style-type: none">- Thermal Annealing: Annealing the device after fabrication can help to stabilize the morphology of the active layer. A post-fabrication anneal at a moderate temperature (e.g., 100-130°C) can improve crystallinity and reduce burn-in.- Solvent Additives: The choice and concentration of solvent additives (e.g., 1,8-diiodooctane - DIO) can influence the film morphology. Optimization of these additives is crucial for achieving a stable morphology.
Residual Solvent: Trapped solvent molecules within the active layer can act as traps or facilitate degradation pathways under illumination.	<ul style="list-style-type: none">- Optimize Annealing: Ensure that the post-deposition annealing step is sufficient to remove residual solvent from the active layer. This typically involves annealing at a temperature above the boiling point of the solvent.

Issue 2: Significant degradation of device performance when fabricated and tested in ambient air.

Possible Cause	Recommended Action
Photo-oxidation of ITIC-4F: The C=C double bonds in the ITIC-4F molecule are susceptible to attack by oxygen, especially under illumination. ^[4] This leads to a breakdown of the molecular structure and a loss of electronic properties.	<ul style="list-style-type: none">- Inert Atmosphere: Fabricate and test the solar cells in a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.- Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to provide a barrier against oxygen and moisture ingress during testing.

Frequently Asked Questions (FAQs)

Q1: What is "burn-in" degradation in **ITIC-4F** solar cells?

A1: Burn-in degradation refers to the rapid loss of performance, particularly in PCE, FF, and J_{sc} , that occurs within the initial hours of exposing an **ITIC-4F** solar cell to light.^[5] This is often attributed to a combination of photochemical reactions at interfaces, morphological changes in the active layer, and the formation of charge traps.

Q2: Why is the choice of electron transport layer (ETL) so critical for the stability of **ITIC-4F** devices?

A2: The ETL, especially the commonly used ZnO, can be a major contributor to the degradation of **ITIC-4F**.^{[1][2]} Under UV illumination, ZnO can generate reactive oxygen species that chemically attack the **ITIC-4F** molecule, leading to a rapid decline in device performance.^{[1][2]} Therefore, selecting an ETL with better photochemical stability or modifying the ZnO interface is crucial for improving the lifetime of the device.

Q3: Does the fluorination in **ITIC-4F** improve its stability compared to ITIC?

A3: The effect of fluorination on stability is complex. While fluorination can lead to deeper HOMO/LUMO energy levels which can improve intrinsic device stability and performance, **ITIC-4F** has also been shown to have a higher chemical reactivity in some contexts.^{[1][6]} However, some studies suggest that **ITIC-4F** exhibits a higher resistance to photo-oxidation compared to ITIC.^[4] The overall stability of the device depends not just on the molecule itself, but on the entire device architecture and testing conditions.

Q4: What are the key spectral ranges of light that accelerate the degradation of **ITIC-4F** solar cells?

A4: UV light is particularly damaging to **ITIC-4F** solar cells, primarily due to the photocatalytic activity of ZnO ETLs under UV irradiation.^[1] However, even visible light can contribute to degradation, and the specific spectral sensitivity can depend on the other materials in the device stack.

Q5: Can thermal annealing completely prevent burn-in degradation?

A5: Thermal annealing can significantly mitigate burn-in degradation by improving the crystallinity and stabilizing the morphology of the active layer.^[7] However, it may not completely eliminate it, as photochemical degradation pathways, especially at reactive interfaces, can still occur. The optimal annealing temperature and duration need to be carefully determined for a specific donor:acceptor blend.

Quantitative Data on Burn-in Degradation

The following tables summarize the performance degradation of **ITIC-4F** based solar cells under different conditions, highlighting the initial burn-in period.

Table 1: Performance Degradation of PBDB-T-2F:**ITIC-4F** Solar Cells with Different ETLs under Continuous AM1.5G Illumination.

ETL	Time (hours)	Normalized PCE (%)	Normalized Jsc (%)	Normalized Voc (%)	Normalized FF (%)
ZnO	0	100	100	100	100
10	~60	~75	~95	~85	
50	~40	~60	~90	~75	
SnO ₂	0	100	100	100	100
10	~90	~95	~98	~97	
50	~80	~90	~95	~95	

Note: Data is synthesized from trends reported in the literature.[\[3\]](#)

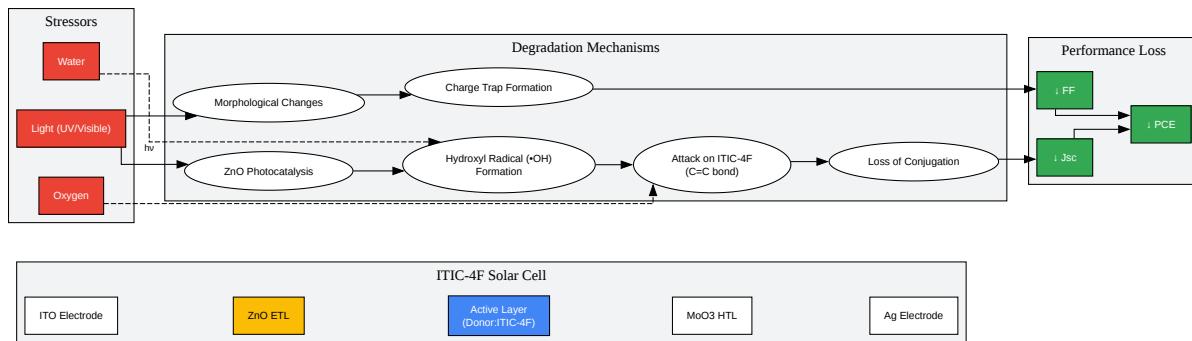
Experimental Protocols

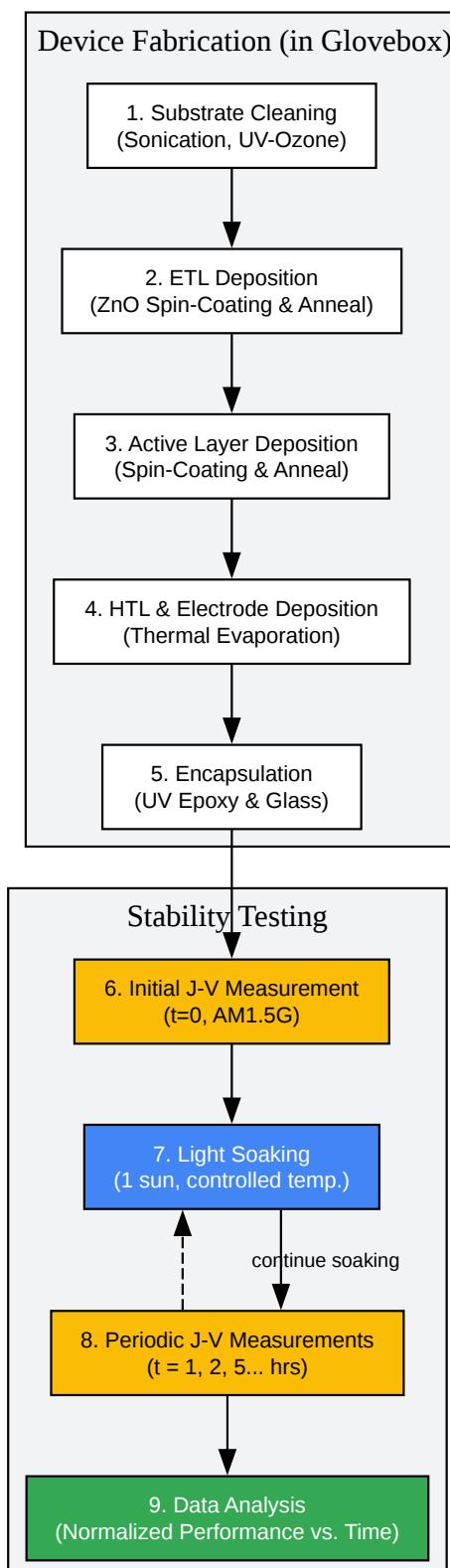
1. Standard Fabrication Protocol for an Inverted **ITIC-4F** Solar Cell (ITO/ZnO/PBDB-T:**ITIC-4F**/MoO₃/Ag)

This protocol outlines the fabrication of a standard inverted architecture **ITIC-4F** solar cell. All solution preparation and spin-coating steps should be performed in a nitrogen-filled glovebox.

- Substrate Cleaning:
 - Sequentially sonicate pre-patterned ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes immediately before use.
- Electron Transport Layer (ETL) Deposition:
 - Prepare a ZnO nanoparticle solution.
 - Spin-coat the ZnO solution onto the ITO substrate at 3000 rpm for 30 seconds.
 - Anneal the ZnO-coated substrates at 150°C for 30 minutes in air.
- Active Layer Deposition:
 - Prepare a solution of the donor polymer (e.g., PBDB-T) and **ITIC-4F** in a 1:1 weight ratio in chlorobenzene with a suitable solvent additive (e.g., 0.5% v/v 1,8-diiodooctane). The total concentration is typically 15-20 mg/mL.
 - Stir the solution at a moderate temperature (e.g., 50°C) for several hours to ensure complete dissolution.
 - Spin-coat the active layer solution onto the ZnO layer at 1500-2500 rpm for 60 seconds.
 - Anneal the active layer at 110°C for 10 minutes.

- Hole Transport Layer (HTL) and Electrode Deposition:
 - Thermally evaporate Molybdenum Oxide (MoO₃) as the HTL at a rate of 0.1-0.2 Å/s to a thickness of 8-10 nm.
 - Subsequently, thermally evaporate Silver (Ag) as the top electrode at a rate of 1-2 Å/s to a thickness of 100 nm. The deposition is done through a shadow mask to define the device area.


2. Accelerated Lifetime Testing (Burn-in) Protocol (ISOS-L-1)


This protocol is a simplified version of the ISOS-L-1 (International Summit on Organic Photovoltaic Stability) guidelines for testing the stability of organic solar cells under continuous illumination.

- Device Encapsulation: Encapsulate the fabricated devices using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox to prevent ambient degradation.
- Initial Characterization (t=0): Measure the initial current density-voltage (J-V) characteristics of the encapsulated device under a calibrated solar simulator (AM1.5G, 100 mW/cm²). Record the initial PCE, J_{sc}, V_{oc}, and FF.
- Light Soaking:
 - Place the device in a temperature-controlled chamber (e.g., at 25°C).
 - Illuminate the device continuously with a light source that mimics the AM1.5G spectrum. A white light LED or a metal halide lamp with appropriate filters can be used. The light intensity should be maintained at 1 sun (100 mW/cm²).
 - For studying the effect of UV light, one set of experiments can be performed with a UV cut-off filter (e.g., 420 nm) and another without.
- Periodic J-V Measurements: At regular intervals (e.g., 1, 2, 5, 10, 20, 50 hours), interrupt the light soaking and measure the J-V characteristics under the same solar simulator conditions as the initial measurement.

- Data Analysis: Plot the normalized PCE, J_{sc}, V_{oc}, and FF as a function of illumination time to observe the burn-in degradation profile.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. On the interface reactions and stability of nonfullerene organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07269B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure dependent photostability of ITIC and ITIC-4F - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. Effects of polymer crystallinity on non-fullerene acceptor based organic solar cell photostability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Mitigating burn-in degradation in ITIC-4F solar cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12433060#mitigating-burn-in-degradation-in-itic-4f-solar-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com